molecular formula C11H8F2N2O B156551 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone CAS No. 134071-11-7

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone

Cat. No.: B156551
CAS No.: 134071-11-7
M. Wt: 222.19 g/mol
InChI Key: SOZGBQIEPMIPHN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and an imidazole ring, which are connected through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and imidazole as the primary starting materials.

    Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the intermediate product.

    Oxidation: The intermediate product is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
  • 1-(2,4-Dibromophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
  • 1-(2,4-Dimethylphenyl)-2-(1H-imidazol-1-YL)-1-ethanone

Comparison: 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties can make it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGBQIEPMIPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564872
Record name 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134071-11-7
Record name 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing and stirred solution of 457.6 parts of 1H-imidazole in 2400 parts of trichloromethane was added dropwise a solution of 320 parts of 2-chloro-1-(2,4-difluorophenyl)ethanone in 1440 parts of trichloromethane. After stirring for 1/2 hour at reflux temperature, the reaction mixture was poured into water. The organic layer was washed with water (2x), dried, filtered and evaporated. The residue was crystallized from 2-propanol, yielding 244 parts (69%) of 1-(2,4-difluorophenyl)-2-(1H-imidazol-1-yl)ethanone; mp. 125° C. (interm. 1).
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